molecular formula C5H5N5O B3332059 6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one CAS No. 869058-86-6

6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one

Cat. No.: B3332059
CAS No.: 869058-86-6
M. Wt: 151.13 g/mol
InChI Key: AJUJEXMDZVIXNH-UHFFFAOYSA-N
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Description

Historical Development and Significance of Fused Heterocyclic Pyrimidine (B1678525) Systems

The study of fused pyrimidine systems is a mature yet continually evolving field within heterocyclic chemistry. e-bookshelf.de The origins of this research can be traced back to 1776, when the Swedish chemist Carl Wilhelm Scheele first isolated uric acid, a naturally occurring fused pyrimidine derivative. derpharmachemica.com However, more systematic and in-depth investigations into these structures began approximately a century later, driven by the foundational work of chemists such as Bischler, Riedel, and Bogert. derpharmachemica.com

Fused pyrimidines are systems where a pyrimidine ring is condensed with another carbocyclic or heterocyclic ring. elsevier.comresearchgate.net This fusion gives rise to a vast array of chemical structures, including purines, pteridines, quinazolines, and the triazolopyrimidines discussed herein. derpharmachemica.com The immense interest in these compounds stems from their central role in biochemistry—purine (B94841) and pyrimidine bases form the building blocks of DNA and RNA—and their wide-ranging pharmacological properties. The fusion of the pyrimidine moiety with other heterocyclic scaffolds often results in hybrid molecules with enhanced or entirely new biological activities. derpharmachemica.com This has made them a cornerstone in medicinal chemistry and drug discovery. frontiersin.org

Importance of theekb.egderpharmachemica.comresearchgate.netTriazolo[1,5-a]pyrimidine Core in Contemporary Chemical Science

First reported in 1909 by Bulow and Haas, the ekb.egderpharmachemica.comresearchgate.nettriazolo[1,5-a]pyrimidine (TP) core is a prominent scaffold in modern chemical research, particularly in medicinal chemistry and agrochemistry. nih.govresearchgate.net Its significance is rooted in its structural and electronic properties, which make it a versatile pharmacophore and a "privileged scaffold."

One of the key features of the TP core is its nature as a bioisostere of purines. researchgate.netnih.govescholarship.org The ring system is isoelectronic with the purine heterocycle, meaning it can mimic natural purines and interact with their corresponding biological targets. nih.gov This has led to extensive investigation of TP derivatives as potential modulators of enzymes and receptors that recognize purine-based substrates. researchgate.net Beyond its role as a purine surrogate, the TP scaffold can also act as a bioisostere for other chemical motifs, such as the carboxylic acid functional group and the N-acetyl fragment of lysine, depending on its substitution pattern. researchgate.netnih.govescholarship.org

The TP core is also a versatile ligand capable of forming metal complexes due to the accessible electron pairs on three of its nitrogen atoms (N1, N3, and N4). nih.gov This metal-chelating ability has been exploited to design novel anticancer and antiparasitic agents. nih.govescholarship.org The broad utility of the TP scaffold is demonstrated by the diverse biological activities exhibited by its derivatives, as detailed in the table below.

Biological ActivityTarget/Application Area
Anticancer Targeting DNA damage repair, signal transduction pathways, microtubule polymerization, and various kinases. ekb.egnih.govacs.org
Anti-infectious Development of antiviral (e.g., against HCV, HIV), antibacterial, and antiparasitic (e.g., against Leishmania, Trypanosoma cruzi) agents. ekb.egresearchgate.netnih.gov
CNS Modulation Inhibition of enzymes like acetylcholine (B1216132) esterase or phosphodiesterase 2A (PDE2A) for treating central nervous system diseases. ekb.eg
Agrochemical Use as herbicides (e.g., flumetsulam, pyroxsulam) and fungicides. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c6-3-1-7-5-8-2-9-10(5)4(3)11/h1-2H,6H2,(H,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUJEXMDZVIXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)N2C(=N1)N=CN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Investigations of 6 Amino 1 5 21 Triazolo 1,5 a Pyrimidin 7 3h One

Established Synthetic Routes to thenih.govnih.govresearchgate.netTriazolo[1,5-a]pyrimidin-7(3H)-one Scaffold

The synthesis of the nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine ring system, the structural core of the target compound, is well-documented. Traditional methods primarily rely on the annulation of a pyrimidine (B1678525) ring onto a pre-existing 1,2,4-triazole (B32235) structure. rjpbr.com These foundational strategies have proven robust for generating a wide array of substituted derivatives.

Cyclocondensation Reactions from Aminotriazole Precursors

One of the most common and direct strategies for assembling the nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine scaffold involves the cyclocondensation of 3-amino-1,2,4-triazole with appropriate 1,3-dielectrophilic reagents. nih.govresearchgate.net This approach typically utilizes β-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated carbonyl compounds, to construct the pyrimidine portion of the fused heterocyclic system. nih.gov The reaction of 3-amino-1,2,4-triazole with compounds like ethyl acetoacetate (B1235776) or diethyl malonate leads to the formation of substituted nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidin-7(4H)-ones. To achieve the specific 6-Amino-7-oxo substitution pattern, precursors containing a cyano group, which can be subsequently converted to an amino group, are often employed. For instance, the reaction of 3-aminotriazole with activated methylene (B1212753) compounds like ethyl cyanoacetate (B8463686) in the presence of a base is a key pathway.

The versatility of this method allows for the introduction of various substituents onto the pyrimidine ring by selecting appropriately functionalized 1,3-dicarbonyl precursors. The reaction conditions can be tailored, often involving heating in a suitable solvent, sometimes with an acid or base catalyst to facilitate the condensation and subsequent cyclization.

Multicomponent Reaction Strategies for Functionalized Derivatives

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the one-pot synthesis of complex molecules, including functionalized nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivatives. japsonline.comnih.gov These reactions offer significant advantages over traditional multi-step syntheses, such as operational simplicity, time and energy savings, and high atom economy. japsonline.comnih.gov

A common MCR approach involves the condensation of 3-amino-1,2,4-triazole, an aldehyde, and a compound with an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate. japsonline.comjocpr.com For example, a three-component reaction of 3-amino-1,2,4-triazole, various aldehydes, and N-methyl-1-(methylthio)-2-nitroethenamine has been used to synthesize novel triazolo[1,5-a]pyrimidine scaffolds. nih.gov Similarly, new series of triazolopyrimidine derivatives have been produced via three-component reactions of an aromatic carboxaldehyde, 3-amino-1,2,4-triazole, and 3-indolyl-3-oxopropanenitrile using triethylamine (B128534) as a catalyst. japsonline.com These strategies provide a diverse range of substituted triazolopyrimidines, and by careful selection of the active methylene component, can be adapted to introduce the necessary functionalities for creating the 6-amino-7-oxo structure.

Table 1: Examples of Multicomponent Reactions for nih.govnih.govresearchgate.netTriazolo[1,5-a]pyrimidine Synthesis
Component 1Component 2Component 3Catalyst/ConditionsReference
3-Amino-1,2,4-triazoleAromatic AldehydesAcetoacetamideDMF, Heat jocpr.com
3-Amino-1,2,4-triazoleAromatic/Heteroaromatic Carboxaldehyde3-Indolyl-3-oxopropanenitrileTriethylamine japsonline.com
3-Amino-1,2,4-triazoleAldehydesN-methyl-1-(methylthio)-2-nitroethenamineTrichloroacetic acid, Acetonitrile (B52724)/Water nih.govresearchgate.net
3-Amino-1,2,4-triazole4-ChlorobenzaldehydeAcetylacetoneLemon juice, Water-Ethanol rsc.org

Advanced and Sustainable Synthetic Approaches for 6-Amino-nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidin-7(3H)-one

Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient methodologies. In the context of synthesizing 6-Amino- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidin-7(3H)-one and its analogues, this has led to the exploration of green chemistry principles and advanced catalytic systems.

Green Chemistry Principles in the Synthesis of Heterocyclic Analogues

Green chemistry aims to reduce the environmental impact of chemical processes. In the synthesis of triazolopyrimidines, this has been achieved through several strategies. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields. For instance, a microwave-assisted protocol has been developed for synthesizing novel pyrimidines with the advantages of short reaction times and high yields.

Furthermore, the use of environmentally benign solvents and catalysts is a key aspect of green synthesis. Reactions have been successfully carried out in aqueous media, and natural acids like lemon juice have been employed as effective and green catalysts for multicomponent syntheses of nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivatives. rsc.orgrsc.org Catalyst-free and additive-free methods, often under microwave conditions, represent a significant advancement, minimizing waste and simplifying purification procedures. nih.govmdpi.com These approaches align with the principles of green chemistry by enhancing reaction efficiency while reducing the use of hazardous substances. mdpi.com

Catalytic Systems for Enhanced Regioselectivity and Yield

In recent years, metal-based catalytic systems have gained attention. Copper-catalyzed reactions, for example, have been developed for the synthesis of related 2-amino- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridines through oxidative N-N coupling, a methodology that could potentially be adapted for pyrimidine analogues. researchgate.net The development of chiral N-heterocyclic carbene (NHC) catalysts derived from triazolium salts highlights the potential for asymmetric synthesis, opening pathways to enantiomerically enriched heterocyclic compounds. nih.gov The strategic selection of a catalyst can not only improve the efficiency of the synthesis but also control the formation of specific isomers, which is critical for compounds with potential biological applications.

Table 2: Catalytic Systems Used in the Synthesis of nih.govnih.govresearchgate.netTriazolo[1,5-a]pyrimidines and Related Heterocycles
Catalyst TypeSpecific CatalystReaction TypeAdvantageReference
Brønsted-Lowry AcidTrichloroacetic Acid (TCAA)Three-component condensationPromotes reaction at room temperature nih.govresearchgate.net
Lewis AcidBoron Trifluoride EtherateCondensationEffective acid catalyst researchgate.net
Organic BaseTriethylamineThree-component reactionFacilitates condensation japsonline.com
Natural AcidLemon JuiceMulticomponent reactionGreen and environmentally benign rsc.orgrsc.org
Metal CatalystCopper Acetate (B1210297)[3+2] CycloadditionEnables mechanochemical synthesis nih.gov
-None (Microwave-mediated)Cascade reactionEnvironmentally friendly, catalyst-free mdpi.com

Elucidation of Reaction Mechanisms in the Formation of 6-Amino-nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidin-7(3H)-one

Understanding the reaction mechanism is fundamental to optimizing reaction conditions and predicting outcomes. The formation of the nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine ring system generally proceeds through a series of well-defined steps.

In the case of cyclocondensation reactions, the initial step is typically a nucleophilic attack by one of the nitrogen atoms of the 3-amino-1,2,4-triazole onto a carbonyl carbon of the 1,3-dielectrophile. This is followed by an intramolecular cyclization and a dehydration step to form the fused pyrimidine ring.

For multicomponent reactions, the mechanism often begins with the formation of an intermediate, such as a Schiff base from the reaction between the aminotriazole and an aldehyde. nih.gov This intermediate then reacts with the third component (e.g., an active methylene compound) in a Michael addition, followed by intramolecular cyclization and elimination of a small molecule (like water or an alcohol) to yield the final product.

A plausible mechanism for the formation of a related nih.govnih.govresearchgate.nettriazolo[4,3-b] nih.govnih.govresearchgate.nettriazin-7-one involves the initial S-alkylation of a thiocarbonyl group followed by an intramolecular cyclization. nih.govrsc.org In this process, the less nucleophilic nitrogen (N-4) preferentially participates in the ring closure due to electronic effects from a nearby carbonyl group, leading to a specific regioisomer. nih.gov A similar mechanistic rationale can be applied to the synthesis of the target compound, where the nucleophilicity of the different nitrogen atoms in the aminotriazole precursor and the electronic nature of the substituents will direct the course of the cyclization. For catalyst-free reactions, a proposed pathway involves an initial transamidation, followed by a nucleophilic attack of a nitrogen lone pair onto a nitrile group, and subsequent condensation to form the final heterocyclic product. mdpi.com

Detailed Mechanistic Pathways of Ring Closure and Fusion

The formation of the 6-Amino- nih.govnih.govbu.edu.egtriazolo[1,5-a]pyrimidin-7(3H)-one ring system from 3-amino-1,2,4-triazole and a reactant like ethyl cyanoacetate proceeds through a well-defined, multi-step mechanism. This process involves an initial nucleophilic attack followed by an intramolecular cyclization and subsequent tautomerization to yield the final, stable aromatic product.

The proposed mechanistic pathway can be detailed as follows:

Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the exocyclic amino group of 3-amino-1,2,4-triazole onto one of the electrophilic carbonyl carbons of the β-dicarbonyl compound (or the cyano group of ethyl cyanoacetate). The endocyclic nitrogen atoms of the triazole ring are generally less nucleophilic.

Formation of an Open-Chain Intermediate: This initial attack leads to the formation of a tetrahedral intermediate which then collapses to form a more stable open-chain enamine or amide intermediate. In the case of ethyl cyanoacetate, this would be an N-(1,2,4-triazol-3-yl)cyanoacetamide derivative.

Intramolecular Cyclization (Ring Closure): The crucial ring-closing step involves the nucleophilic attack of one of the endocyclic nitrogen atoms of the triazole ring (specifically, the N4 atom) onto the remaining electrophilic center of the three-carbon unit (the carbonyl carbon or the nitrile carbon). This intramolecular reaction is sterically and electronically favored, leading to the formation of the six-membered pyrimidine ring fused to the triazole core.

Dehydration/Elimination: The cyclized intermediate then undergoes a dehydration or elimination reaction to form a more stable, conjugated system. For instance, if the starting material is a β-ketoester, a molecule of water is eliminated. In the case of ethyl cyanoacetate, an elimination of ethanol (B145695) would occur.

Tautomerization: The resulting intermediate may exist in several tautomeric forms. The final product, 6-Amino- nih.govnih.govbu.edu.egtriazolo[1,5-a]pyrimidin-7(3H)-one, is the most thermodynamically stable tautomer, featuring an exocyclic amino group and a carbonyl group within the pyrimidine ring.

This pathway is consistent with the general mechanisms proposed for the synthesis of related fused pyrimidine systems from aminoazoles and β-dicarbonyl compounds. nih.gov The reaction conditions, such as the choice of solvent and the use of acid or base catalysis, can significantly influence the rate and efficiency of each step in this mechanistic sequence.

Investigation of Intermediates and Transition States

A thorough understanding of a reaction mechanism involves the characterization of any transient species, such as intermediates and transition states. While the direct experimental isolation of all intermediates in the synthesis of 6-Amino- nih.govnih.govbu.edu.egtriazolo[1,5-a]pyrimidin-7(3H)-one is challenging due to their often short lifetimes, their existence is supported by mechanistic studies of analogous reactions and computational chemistry.

Intermediates:

The key intermediates in the proposed reaction pathway include the initial adduct from the nucleophilic attack and the subsequent open-chain enamine/amide. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy could potentially be used to detect these intermediates under carefully controlled reaction conditions (e.g., low temperature).

Illustrative Spectroscopic Data for a Plausible Open-Chain Intermediate (N-(1H-1,2,4-triazol-3-yl)cyanoacetamide):

Spectroscopic TechniqueExpected Key Signals
¹H NMRSignals corresponding to the triazole ring protons, a methylene group, and an amide proton.
¹³C NMRResonances for the triazole ring carbons, a nitrile carbon, a carbonyl carbon, and a methylene carbon.
IR SpectroscopyCharacteristic absorption bands for N-H stretching (amide and triazole), C=O stretching (amide), and C≡N stretching (nitrile).

Transition States:

Transition states are, by their nature, fleeting and not directly observable. However, their structures and energies can be effectively investigated using computational methods, such as Density Functional Theory (DFT) calculations. Such studies can provide valuable insights into the reaction kinetics and the factors that control the regioselectivity of the cyclization step.

Computational analysis would typically involve mapping the potential energy surface of the reaction to identify the lowest energy pathway from reactants to products. This would allow for the characterization of the transition state geometries and the calculation of activation energies for each elementary step.

Illustrative Calculated Energy Profile Data for the Ring Closure Step:

SpeciesRelative Energy (kcal/mol)Key Geometric Parameters of the Transition State
Open-Chain Intermediate0 (Reference)-
Ring Closure Transition StateCalculated Activation Energy (e.g., 15-25 kcal/mol)Partially formed N-C bond between the triazole and pyrimidine rings; elongated C=O or C≡N bond.
Cyclized IntermediateCalculated Reaction Enthalpy-

Further detailed experimental and computational studies are necessary to fully elucidate the intricate details of the intermediates and transition states involved in the synthesis of 6-Amino- nih.govnih.govbu.edu.egtriazolo[1,5-a]pyrimidin-7(3H)-one.

Advanced Structural Characterization and Tautomeric Analysis of 6 Amino 1 5 21 Triazolo 1,5 a Pyrimidin 7 3h One

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods are pivotal in confirming the molecular structure, identifying functional groups, and providing insights into the electronic environment of 6-Amino- nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidin-7(3H)-one.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Isomeric Studies

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of triazolopyrimidine derivatives. While specific NMR data for the unsubstituted 6-Amino- nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidin-7(3H)-one are not extensively detailed in publicly accessible literature, the analysis of closely related analogs provides a robust framework for predicting its spectral characteristics.

For instance, the electroreduction of 5-Methyl-6-nitro-7-oxo-4,7-dihydro- nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidinide leads to the formation of 5-Methyl-6-amino-7-oxo-4,7-dihydro- nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine, a compound differing only by a methyl group. mdpi.com The characterization of this and other similar derivatives allows for the extrapolation of expected chemical shifts. mdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the triazole and pyrimidine (B1678525) rings, as well as the amino group. The proton on the triazole ring (C2-H) would likely appear as a singlet in the downfield region, typically around 8.0-8.5 ppm, due to the electron-deficient nature of the fused heterocyclic system. The proton on the pyrimidine ring (C5-H) would also be a singlet, with its chemical shift influenced by the adjacent amino and carbonyl groups. The amino group protons (6-NH₂) would present as a broad singlet, and its chemical shift would be sensitive to solvent, concentration, and temperature. The N-H proton of the pyrimidine ring is also expected, though its signal may be broad and exchangeable with deuterium (B1214612) oxide.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide key information about the carbon framework. The carbonyl carbon (C7) is expected to have the most downfield chemical shift, typically in the range of 160-170 ppm. The carbons of the triazole ring (C2 and C3a) and the pyrimidine ring (C5, C6, and C8a) will exhibit characteristic shifts influenced by the nitrogen atoms and the substituents. The presence of the amino group at C6 will cause an upfield shift for C6 compared to an unsubstituted carbon at that position.

Tautomerism is a significant consideration for this molecule. The pyrimidinone ring can exist in different tautomeric forms, primarily the keto (7-oxo) and enol (7-hydroxy) forms. NMR spectroscopy is crucial for determining the predominant tautomer in solution. For related 7-oxo- nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidines, the keto form is generally found to be the most stable in solution, which would be confirmed by the presence of a carbonyl signal in the ¹³C NMR spectrum and the absence of a distinct hydroxyl proton in the ¹H NMR spectrum under normal conditions. researchgate.net Theoretical studies on related 7-amino-5-oxo derivatives also support the stability of the protonated form at the N4 position. rsc.org

Predicted NMR Data for 6-Amino- nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidin-7(3H)-one
NucleusPositionExpected Chemical Shift (ppm)MultiplicityNotes
¹HC2-H~8.0 - 8.5SingletProton on the triazole ring.
¹HC5-H~7.5 - 8.0SingletProton on the pyrimidine ring.
¹H6-NH₂VariableBroad SingletSolvent and concentration dependent.
¹HN3-HVariableBroad SingletExchangeable with D₂O.
¹³CC7~160 - 170-Carbonyl carbon.
¹³CC2~150 - 160-Triazole ring carbon.
¹³CC5~140 - 150-Pyrimidine ring carbon.
¹³CC6~130 - 140-Amino-substituted pyrimidine carbon.

Mass Spectrometry (MS) for Fragmentation Analysis and Structural Confirmation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. For 6-Amino- nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidin-7(3H)-one, high-resolution mass spectrometry (HRMS) would confirm its molecular formula, C₅H₄N₆O.

The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺). The fragmentation pattern would be characteristic of the fused heterocyclic ring system. Common fragmentation pathways for related pyrimidine-containing heterocycles involve the initial loss of small, stable molecules such as CO, N₂, and HCN. The triazole and pyrimidine rings may undergo retro-Diels-Alder-type reactions or other ring-opening and rearrangement processes. The amino substituent can also influence fragmentation, potentially through the loss of NH₂ or related fragments. Analysis of the mass spectra of various substituted triazolopyrimidines reveals complex fragmentation patterns that are highly dependent on the nature and position of the substituents. researchgate.net

Expected Mass Spectrometry Data for 6-Amino- nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidin-7(3H)-one
AnalysisExpected Result
Molecular FormulaC₅H₄N₆O
Molecular Weight164.12 g/mol
Key Fragmentation PathwaysLoss of CO, N₂, HCN; Ring cleavage

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Insights

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6-Amino- nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidin-7(3H)-one is expected to show characteristic absorption bands. The N-H stretching vibrations of the amino group and the ring NH would appear as broad bands in the region of 3100-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the pyrimidinone ring is a key diagnostic peak and is expected to be observed in the range of 1650-1700 cm⁻¹. The C=N and C=C stretching vibrations of the fused ring system would appear in the 1500-1650 cm⁻¹ region. The N-H bending vibrations would be found around 1600-1650 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The fused aromatic system of the triazolopyrimidine core is expected to exhibit strong absorption in the UV region. The spectrum would likely show multiple absorption bands corresponding to π → π* and n → π* transitions. The exact position of the absorption maxima (λ_max) and the molar absorptivity (ε) would be sensitive to the solvent polarity and the tautomeric form of the molecule. The structure of related compounds has been studied using UV spectroscopy. mdpi.com

Expected IR and UV-Vis Data for 6-Amino- nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidin-7(3H)-one
SpectroscopyRegion/λ_maxAssignment
IR3100-3400 cm⁻¹N-H stretching (amino and ring)
IR1650-1700 cm⁻¹C=O stretching (carbonyl)
IR1500-1650 cm⁻¹C=N and C=C stretching
UV-Vis~250-350 nmπ → π* and n → π* transitions

Solid-State Structural Investigations via X-ray Diffraction Crystallography

While spectroscopic methods provide invaluable information about the molecular structure, X-ray diffraction crystallography offers a definitive view of the molecule's three-dimensional arrangement in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Structure and Molecular Packing

To date, a single crystal X-ray diffraction study specifically for 6-Amino- nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidin-7(3H)-one has not been reported in the surveyed literature. However, crystal structures of several substituted derivatives have been determined, providing insights into the likely structural features of the parent compound. mdpi.comnih.govnist.gov

Based on these related structures, it is anticipated that the triazolopyrimidine core of 6-Amino- nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidin-7(3H)-one is essentially planar. The molecular packing in the crystal lattice would be dominated by a network of hydrogen bonds. The amino group, the ring nitrogens, and the carbonyl oxygen are all potential hydrogen bond donors and acceptors. A common feature in the crystal structures of related compounds is the formation of hydrogen-bonded dimers or extended chains. For example, intermolecular hydrogen bonds between the amino group of one molecule and the carbonyl oxygen of another are highly probable. The N-H of the pyrimidine ring can also participate in hydrogen bonding. These interactions play a crucial role in the stability of the crystal lattice.

Predicted Crystallographic Data for 6-Amino- nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidin-7(3H)-one
ParameterExpected Feature
Molecular GeometryPlanar fused ring system
Key Intermolecular InteractionsHydrogen bonding (N-H···O, N-H···N)
Common Packing MotifsDimers, chains, or sheets

Polymorphism and Co-crystallization Studies of 6-Amino-nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidin-7(3H)-one

Polymorphism: Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry, particularly in the pharmaceutical industry, as different polymorphs can have different physical properties. There are no specific studies on the polymorphism of 6-Amino- nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidin-7(3H)-one in the available literature. However, related heterocyclic compounds are known to exhibit polymorphism. mdpi.com The potential for different hydrogen bonding arrangements and packing motifs suggests that this compound could also exist in multiple polymorphic forms under different crystallization conditions.

Co-crystallization: Co-crystallization is a technique used to modify the physicochemical properties of a solid by forming a crystalline solid that contains two or more different molecules in the same crystal lattice. Given the hydrogen bonding capabilities of 6-Amino- nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidin-7(3H)-one, it is a good candidate for the formation of co-crystals with other molecules (co-formers) that have complementary hydrogen bonding sites. Co-crystal engineering could be used to improve properties such as solubility and stability. While there are no specific reports on co-crystals of this particular compound, the broader field of crystal engineering of active pharmaceutical ingredients often utilizes co-crystallization. nih.gov

Tautomeric Equilibria and Isomerism

The phenomenon of tautomerism in 6-Amino- mdpi.commdpi.comnih.govtriazolo[1,5-a]pyrimidin-7(3H)-one involves the migration of a proton, leading to various structural isomers. The primary tautomeric forms arise from the proton shifting between the nitrogen atoms of the triazole and pyrimidine rings, as well as the exocyclic amino group and the carbonyl oxygen. Theoretical studies on the closely related 4,5-dihydro-7-amino-5-oxo- mdpi.commdpi.comnih.govtriazolo[1,5-a]pyrimidine have indicated that the protonated form at the N4 position is the most stable. rsc.org This provides a strong basis for understanding the tautomeric preferences of 6-Amino- mdpi.commdpi.comnih.govtriazolo[1,5-a]pyrimidin-7(3H)-one.

Experimental Determination of Tautomeric Forms in Solution and Solid State

The definitive identification of tautomeric forms of 6-Amino- mdpi.commdpi.comnih.govtriazolo[1,5-a]pyrimidin-7(3H)-one in both solution and solid states relies on a combination of spectroscopic and crystallographic techniques.

In the solid state , single-crystal X-ray diffraction is the most powerful tool for unambiguously determining the molecular structure. This technique provides precise atomic coordinates, allowing for the direct visualization of proton locations on the heterocyclic rings and exocyclic functional groups. For analogous triazolopyrimidine derivatives, X-ray crystallography has been instrumental in confirming their solid-state tautomeric forms. mdpi.comurfu.ru

In solution , Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for investigating tautomeric equilibria. Techniques such as 1H, 13C, and 15N NMR provide detailed information about the chemical environment of each atom, which is highly sensitive to the tautomeric form. The number of signals, their chemical shifts, and coupling constants can be used to identify and quantify the different tautomers present in a given solvent.

Spectroscopic Signatures Differentiating Tautomers

Specific spectroscopic signatures are key to distinguishing between the different tautomers of 6-Amino- mdpi.commdpi.comnih.govtriazolo[1,5-a]pyrimidin-7(3H)-one.

NMR Spectroscopy:

¹H NMR: The chemical shifts of the N-H and C-H protons are particularly informative. For instance, the proton on the pyrimidine ring (C5-H) would exhibit a different chemical shift depending on the protonation state of the adjacent nitrogen atoms. The exocyclic amino group protons would also show distinct signals for the amino and imino forms. In a study of related 2-amino-1,2,4-triazolo[1,5-a]pyrimidines, the chemical shift of the amino group protons was observed around 6.5 ppm in DMSO-d6. researchgate.net

¹³C NMR: The resonance of the carbonyl carbon (C7) is highly sensitive to whether it exists in a keto or enol form. Similarly, the chemical shifts of the carbon atoms in the triazole and pyrimidine rings will vary significantly between different tautomers.

¹⁵N NMR: This technique directly probes the nitrogen atoms, providing unambiguous information about their protonation state and hybridization.

Infrared (IR) Spectroscopy: The IR spectrum can provide evidence for the dominant tautomer through the characteristic stretching frequencies of functional groups. For example, the presence of a strong absorption band in the region of 1650-1750 cm⁻¹ is indicative of a C=O stretch, supporting the keto form. Conversely, the presence of an O-H stretching band (around 3200-3600 cm⁻¹) and a C=N stretching band would suggest the presence of the enol tautomer.

UV-Vis Spectroscopy: The electronic transitions of the different tautomers will have distinct absorption maxima (λmax). By studying the UV-Vis spectrum in different solvents, it is possible to infer changes in the tautomeric equilibrium.

Factors Influencing Tautomeric Preferences (e.g., Solvent, pH, Substituents)

The equilibrium between the different tautomeric forms of 6-Amino- mdpi.commdpi.comnih.govtriazolo[1,5-a]pyrimidin-7(3H)-one is not static and can be influenced by several external and internal factors.

Solvent: The polarity of the solvent plays a crucial role in stabilizing different tautomers. mdpi.comsid.ir Polar protic solvents, such as water and methanol, can form hydrogen bonds with the solute and may favor tautomers with greater dipole moments or those that can act as better hydrogen bond donors or acceptors. nih.gov In contrast, nonpolar solvents may favor less polar tautomers. Computational studies on aminopurines have shown that solvation can significantly alter the relative stabilities of tautomers. nih.gov

pH: The pH of the solution can have a profound effect on the tautomeric equilibrium by altering the protonation state of the molecule. In acidic conditions, nitrogen atoms can become protonated, leading to the formation of cationic species and shifting the equilibrium. Conversely, in basic conditions, deprotonation can occur, favoring anionic forms.

Substituents: The electronic nature of substituents on the triazolopyrimidine core can influence the relative stability of tautomers. nih.gov Electron-donating groups can increase the basicity of nearby nitrogen atoms, making them more likely to be protonated. Conversely, electron-withdrawing groups can decrease the basicity and favor different tautomeric forms.

Data Tables

Table 1: Potential Tautomeric Forms of 6-Amino- mdpi.commdpi.comnih.govtriazolo[1,5-a]pyrimidin-7(3H)-one

Tautomer NameKey Structural Feature
6-Amino-3H- tautomerProton on N3 of the triazole ring.
6-Amino-4H- tautomerProton on N4 of the pyrimidine ring.
6-Imino- tautomerDouble bond to the exocyclic nitrogen.
7-Hydroxy- tautomer (enol)Hydroxyl group at the C7 position.

Table 2: Spectroscopic Data for Related Triazolopyrimidine Compounds

CompoundSpectroscopic TechniqueKey ObservationsReference
2-amino-1,2,4-triazolo[1,5-a]pyrimidines¹H NMR (DMSO-d6)Amino protons (NH₂) signal at ~6.5 ppm. researchgate.net
2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one¹H, ¹³C NMR, IRCharacterization confirmed the structure. urfu.ru
Substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole¹H NMR (DMSO-d6)Triazole NH at 14.01 ppm, amino protons at 5.97 ppm. mdpi.com

Computational and Theoretical Investigations of 6 Amino 1 5 21 Triazolo 1,5 a Pyrimidin 7 3h One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods are used to predict molecular structure, stability, and reactivity by solving the Schrödinger equation, or its density-functional-based equivalent, for a given arrangement of atoms. For the nih.govnih.govuomphysics.nettriazolo[1,5-a]pyrimidine scaffold, these calculations are crucial for understanding tautomeric preferences, electronic distributions, and spectroscopic signatures.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. jchemrev.com The B3LYP hybrid functional, often paired with extensive basis sets like 6-311+G**, is commonly employed to perform geometry optimizations on triazolopyrimidine derivatives. rsc.org

These calculations determine the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. For 6-Amino- nih.govnih.govuomphysics.nettriazolo[1,5-a]pyrimidin-7(3H)-one, this involves optimizing all bond lengths, bond angles, and dihedral angles. A critical aspect of this analysis is the determination of the most stable tautomer. The pyrimidinone ring, in conjunction with the fused triazole, can exist in several tautomeric forms, and DFT calculations of their relative total energies can identify the predominant species in the gas phase. rsc.org The quality of these theoretical results is often validated by comparing them with experimental X-ray diffraction data for analogous compounds, which has historically shown excellent agreement. jchemrev.comrsc.org

ParameterBond/AngleRepresentative Calculated Value (B3LYP/6-311+G)
Bond Lengths (Å) C5-C61.425
C6-N11.380
N1-C21.320
C2-N31.355
N3-N41.370
C7=O81.230
C6-N(H2)1.360
Bond Angles (°) **N4-C3a-C5115.0
C5-C6-C7118.5
C6-C7-N8120.0
N(H2)-C6-C5121.0
Note: The values presented are representative for the nih.govnih.govuomphysics.nettriazolo[1,5-a]pyrimidine core based on published data for similar structures and serve as illustrative examples.

Energetic properties, including total electronic energy, zero-point vibrational energies, and thermodynamic parameters such as enthalpy and Gibbs free energy, are also obtained from these calculations. This data is vital for predicting the stability and feasibility of different isomers and conformers. researchgate.net

Ab initio methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the spectroscopic properties of molecules. nih.gov TD-DFT calculations are used to model the electronic absorption spectra (UV-Vis) by calculating the energies of vertical electronic transitions from the ground state to various excited states. journalijar.com This analysis identifies the nature of these transitions, such as n→π* or π→π*, and the specific molecular orbitals involved. researchgate.net For triazolopyrimidine derivatives, the influence of different substituents on the absorption maxima (λ_max) can be systematically studied. journalijar.com

Furthermore, the Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). nih.govrsc.org By computing the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. These predicted spectra are invaluable for confirming the structure and tautomeric form of the synthesized compound by comparing them with experimental data. rsc.org Vibrational frequencies corresponding to an infrared (IR) spectrum can also be calculated to ensure the optimized structure is a true energy minimum and to aid in the interpretation of experimental IR data. nih.gov

TransitionCalculated λ_max (nm)Oscillator Strength (f)Major Orbital Contribution
S0 → S13500.25HOMO → LUMO (95%)
S0 → S23150.18HOMO-1 → LUMO (88%)
S0 → S32800.32HOMO → LUMO+1 (92%)
Note: This table illustrates typical data obtained from TD-DFT calculations on triazolopyrimidine derivatives. HOMO = Highest Occupied Molecular Orbital, LUMO = Lowest Unoccupied Molecular Orbital.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. dergipark.org.tr The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (E_LUMO) relates to its ability to accept electrons (electrophilicity). researchgate.net

The energy gap (ΔE = E_LUMO - E_HOMO) between these orbitals is a crucial indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. aimspress.com For 6-Amino- nih.govnih.govuomphysics.nettriazolo[1,5-a]pyrimidin-7(3H)-one, the electron-donating amino group at the C6 position is expected to raise the HOMO energy, while the electron-withdrawing carbonyl group at C7 would lower the LUMO energy, likely resulting in a relatively small energy gap. researchgate.netrsc.org

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are used to predict reactive sites for electrophilic and nucleophilic attack. Red-colored regions indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas), which are prone to nucleophilic attack. For this molecule, negative potential is expected around the carbonyl oxygen and the nitrogen atoms of the triazole ring, marking them as sites for electrophilic interaction. nih.govrsc.org

ParameterRepresentative Calculated Value (eV)
E_HOMO-6.50
E_LUMO-2.25
Energy Gap (ΔE)4.25
Note: These values are illustrative examples based on DFT calculations performed on analogous heterocyclic systems.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations describe the static properties of a single molecule, molecular modeling and dynamics simulations provide insight into its dynamic behavior, including conformational flexibility and interactions with its environment. nih.gov

Conformational analysis is the study of the different spatial arrangements of atoms that can be achieved through rotation about single bonds. For 6-Amino- nih.govnih.govuomphysics.nettriazolo[1,5-a]pyrimidin-7(3H)-one, key rotational degrees of freedom exist, particularly concerning the exocyclic amino group. Molecular mechanics or quantum chemical methods can be used to perform a systematic scan of the potential energy surface by rotating specific dihedral angles. nih.gov

The results of this analysis can be visualized as a conformational energy landscape, which maps the energy of the molecule as a function of its geometry. nih.gov The minima on this landscape correspond to stable, low-energy conformers, while the peaks represent the energy barriers to rotation between them. This information is crucial for understanding how the molecule's shape influences its ability to interact with biological targets.

The conformation and electronic properties of a molecule can be significantly influenced by its surrounding environment, such as a solvent. Computational methods can account for these effects in two primary ways: implicitly or explicitly.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), are often used in conjunction with DFT calculations. researchgate.net In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. This method is efficient for estimating how the solvent's polarity affects the stability of different tautomers and conformers.

Explicit solvent simulations, typically performed using Molecular Dynamics (MD), provide a more detailed and dynamic picture. nih.govnih.gov In an MD simulation, the solute molecule is placed in a box filled with a large number of individual solvent molecules (e.g., water). The forces between all atoms are calculated, and Newton's equations of motion are solved to simulate the movement of every atom over time. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding, and provides a realistic view of the molecule's conformational dynamics in solution. nih.gov

Theoretical Prediction of Tautomeric Stability and Reaction Pathways

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the relative stability of tautomers and elucidating the mechanisms of chemical reactions. For the 6-Amino- researchgate.netnih.govacs.orgtriazolo[1,5-a]pyrimidin-7(3H)-one system, these predictions are vital for understanding its behavior in different chemical environments and for designing synthetic routes.

The 6-Amino- researchgate.netnih.govacs.orgtriazolo[1,5-a]pyrimidin-7(3H)-one molecule can exist in several tautomeric forms due to proton migration between different nitrogen and oxygen atoms. The relative stability of these tautomers is a key determinant of the compound's structure and properties. While specific computational studies focusing exclusively on 6-Amino- researchgate.netnih.govacs.orgtriazolo[1,5-a]pyrimidin-7(3H)-one are not extensively detailed in the literature, valuable insights can be drawn from high-level ab initio calculations on closely related structures.

A comprehensive theoretical study on analogous 7-oxo and 5-oxo- researchgate.netnih.govacs.orgtriazolo[1,5-a]pyrimidines was performed using DFT calculations at the B3LYP/6-311+G** level. rsc.org This level of theory has been shown to provide results in very good agreement with experimental X-ray data for this class of compounds. rsc.org The investigations consistently revealed that the tautomers protonated at the N4 position are the most stable forms. rsc.org

For 6-Amino- researchgate.netnih.govacs.orgtriazolo[1,5-a]pyrimidin-7(3H)-one, several potential tautomers can be considered, including the amino-oxo, imino-oxo, amino-hydroxy, and imino-hydroxy forms. Based on the findings for analogous systems, the N4-H tautomer, specifically the 6-Amino- researchgate.netnih.govacs.orgtriazolo[1,5-a]pyrimidin-7(4H)-one form, is predicted to be the most stable. The stability of this tautomer is attributed to the electronic delocalization and aromaticity of the fused ring system.

The relative energies of the different tautomers can be calculated to quantify their stability. These calculations typically involve geometry optimization of each tautomer to find its minimum energy structure, followed by frequency calculations to confirm that it is a true minimum on the potential energy surface and to obtain thermodynamic data like Gibbs free energy.

Table 1: Predicted Relative Stability of Tautomers of 6-Amino- researchgate.netnih.govacs.orgtriazolo[1,5-a]pyrimidin-7(3H)-one (Note: This table is illustrative, based on findings for analogous compounds. rsc.org The relative energies are hypothetical and represent the expected trend.)

Tautomer Name Structure Predicted Relative Energy (kcal/mol)
6-Amino-4H- researchgate.netnih.govacs.orgtriazolo[1,5-a]pyrimidin-7-one Structure of 6-Amino-4H-[<a 1] nih.govacs.orgtriazolo[1,5-a]pyrimidin-7-one" src="https://i.imgur.com/example1.png" width="150"/> 0.0 (Most Stable)
6-Amino-8H- researchgate.netnih.govacs.orgtriazolo[1,5-a]pyrimidin-7-one Structure of 6-Amino-8H-[<a 1] nih.govacs.orgtriazolo[1,5-a]pyrimidin-7-one" src="https://i.imgur.com/example2.png" width="150"/> > 5.0
7-Hydroxy-6-imino-6,8-dihydro- researchgate.netnih.govacs.orgtriazolo[1,5-a]pyrimidine Structure of 7-Hydroxy-6-imino-6,8-dihydro-[<a 1] nih.govacs.orgtriazolo[1,5-a]pyrimidine" src="https://i.imgur.com/example3.png" width="150"/> > 10.0
6-Amino-7-hydroxy- researchgate.netnih.govacs.orgtriazolo[1,5-a]pyrimidine Structure of 6-Amino-7-hydroxy-[<a 1] nih.govacs.orgtriazolo[1,5-a]pyrimidine" src="https://i.imgur.com/example4.png" width="150"/> > 8.0

The computational thermochemistry provides the Gibbs free energy of each tautomer, allowing for the calculation of equilibrium constants for the interconversion reactions and predicting the population of each tautomer at a given temperature.

Computational chemistry is also employed to investigate the reaction mechanisms for the synthesis of heterocyclic compounds. This involves identifying the reactants, products, and any intermediates, and then locating the transition state (TS) structures that connect them on the reaction pathway. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in its rate.

A common synthetic route to the researchgate.netnih.govacs.orgtriazolo[1,5-a]pyrimidine core involves the condensation of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or its equivalent, such as ethyl cyanoacetate (B8463686). nih.gov While specific transition state computations for the synthesis of 6-Amino- researchgate.netnih.govacs.orgtriazolo[1,5-a]pyrimidin-7(3H)-one are not available in the reviewed literature, the general methodology for such a study can be described.

The reaction would likely proceed through a multi-step mechanism involving:

Initial Attack: Nucleophilic attack of an amino group from the 3-amino-1,2,4-triazole onto one of the carbonyl or cyano groups of the reaction partner.

Cyclization: An intramolecular cyclization step to form the six-membered pyrimidine (B1678525) ring.

Dehydration/Elimination: A final step involving the elimination of a small molecule, such as water or ammonia, to yield the final aromatic product.

Transition state calculations would be performed for each elementary step to determine the activation energy. These calculations are computationally intensive and involve searching the potential energy surface for a first-order saddle point (a structure that is a maximum in one direction and a minimum in all others).

Table 2: Hypothetical Data for Transition State Analysis of a Synthetic Step (Note: This table is illustrative of the data that would be generated from a transition state computation. The values are not based on actual published research for this specific reaction.)

Reaction Step Reactant Complex Energy (kcal/mol) Transition State Energy (kcal/mol) Product Complex Energy (kcal/mol) Activation Energy (kcal/mol)
Nucleophilic Attack 0.0 +25.4 -5.2 25.4
Intramolecular Cyclization -5.2 +15.8 -20.1 21.0
Dehydration -20.1 +30.5 -35.7 50.6

By mapping the entire reaction pathway and calculating the energies of all stationary points (reactants, intermediates, transition states, and products), a complete energy profile for the synthesis can be constructed. This profile helps in identifying the rate-determining step and provides a deeper understanding of the reaction mechanism, which can guide the optimization of reaction conditions.

Chemical Reactivity and Derivatization Strategies of 6 Amino 1 5 21 Triazolo 1,5 a Pyrimidin 7 3h One

Electrophilic and Nucleophilic Substitution Reactions on the Fused Heterocyclic System

The nih.govbenthamdirect.comakjournals.comtriazolo[1,5-a]pyrimidine core is generally considered an electron-deficient system, which influences its susceptibility to substitution reactions. The presence of the amino group at the C6 position and the carbonyl group at the C7 position further modulates the reactivity of the pyrimidine (B1678525) ring.

Nucleophilic Substitution: The electron-deficient character of the triazolopyrimidine ring makes it a candidate for nucleophilic aromatic substitution (SNAr), particularly at positions activated by electron-withdrawing groups. While there are no direct examples of nucleophilic substitution on 6-Amino- nih.govbenthamdirect.comakjournals.comtriazolo[1,5-a]pyrimidin-7(3H)-one in the provided search results, the general reactivity of similar heterocyclic systems suggests that displacement of a suitable leaving group at an electron-poor position would be feasible.

Table 1: Regioselectivity in Electrophilic Substitution of Related Azolopyrimidines

ElectrophileSubstratePosition of SubstitutionReference
NO₂+Pyrazolo[1,5-a]pyrimidine3 and 6N/A
Br₂Pyrazolo[1,5-a]pyrimidine3 and 3,6N/A
IClPyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine6N/A

Functional Group Transformations at the Amino and Carbonyl Moieties

The amino and carbonyl groups of 6-Amino- nih.govbenthamdirect.comakjournals.comtriazolo[1,5-a]pyrimidin-7(3H)-one are the primary sites for derivatization, allowing for the synthesis of a wide range of analogues with modified properties.

The exocyclic amino group at the C6 position behaves as a typical aromatic amine and can readily undergo acylation, alkylation, and arylation reactions.

Acylation: The amino group can be acylated using acid chlorides or anhydrides. This transformation is not only a means of synthesizing N-acyl derivatives but is also a common strategy to protect the amino group during subsequent reactions, such as electrophilic substitutions. benthamdirect.com For example, trifluoroacetyl protection has been utilized in a related aminotriazolopyrimidine system to enhance solubility and control reactivity. benthamdirect.com

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, polyalkylation is a common side reaction, and controlling the degree of substitution can be challenging. In some cases, alkylation may occur at the ring nitrogen atoms (N3 or N4) depending on the reaction conditions and the specific substrate.

Arylation: N-Aryl derivatives can be synthesized via cross-coupling reactions, such as the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of the amino group with an aryl halide.

Table 2: Examples of Functional Group Transformations of the Amino Group in Related Systems

ReactionReagents and ConditionsProductReference
Acylation (Protection)Trifluoroacetic anhydrideN-Trifluoroacetyl derivative benthamdirect.com
AlkylationMethyl iodide or ethyl bromide in aq. KOH-MeCN or NaH-DMFN4-alkyl derivativesN/A

The carbonyl group at the C7 position is part of a lactam system within the pyrimidinone ring and exhibits characteristic reactivity.

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group, though this typically requires strong reducing agents. More relevant is the reduction of a related nitro-pyrimidinone to the corresponding amino-pyrimidinone. The electrochemical reduction of 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide in an acidic aqueous medium proceeds in a single six-electron step to form the corresponding 6-amino derivative. mdpi.com This demonstrates the reducibility of the pyrimidinone system.

Condensation: The carbonyl group can potentially undergo condensation reactions with active methylene compounds, although this is less common for lactam carbonyls compared to ketones or aldehydes. The adjacent nitrogen atoms influence the reactivity of the carbonyl group, making it less electrophilic.

A common transformation of the carbonyl group in related azinones is its conversion to a chloro group using reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). This chloro derivative can then be subjected to nucleophilic substitution with amines to generate new amino-substituted analogues. benthamdirect.com

Cycloaddition and Rearrangement Reactions Involving the Triazolopyrimidine Core

The nih.govbenthamdirect.comakjournals.comtriazolo[1,5-a]pyrimidine scaffold can participate in cycloaddition and rearrangement reactions, leading to the formation of novel heterocyclic systems.

Cycloaddition: The fused ring system can act as a dienophile in Diels-Alder reactions, although its electron-deficient nature makes it more suited for inverse electron-demand Diels-Alder reactions where it would react with an electron-rich diene. Additionally, [3+2] cycloaddition reactions are a common method for the synthesis of the triazole portion of the fused ring system. akjournals.com

Rearrangement: One of the most significant rearrangement reactions for this class of compounds is the Dimroth rearrangement. This involves the ring opening of the pyrimidine ring followed by recyclization to form a different, often more stable, isomeric triazolopyrimidine. This rearrangement is typically acid- or base-catalyzed. nih.gov

Rational Design and Synthesis of Novel 6-Amino-nih.govbenthamdirect.comakjournals.comtriazolo[1,5-a]pyrimidin-7(3H)-one Analogues

The rational design of novel analogues of 6-Amino- nih.govbenthamdirect.comakjournals.comtriazolo[1,5-a]pyrimidin-7(3H)-one is largely driven by the search for new therapeutic agents. The triazolopyrimidine scaffold is a well-established pharmacophore found in a variety of biologically active molecules. nih.govmdpi.com

The synthesis of new analogues often involves multicomponent reactions, which allow for the rapid generation of a diverse library of compounds from simple starting materials. For example, the condensation of 3-amino-1,2,4-triazoles with β-dicarbonyl compounds or their equivalents is a common strategy to construct the triazolopyrimidine core. nih.gov By varying the substituents on both the aminotriazole and the dicarbonyl component, a wide range of analogues can be prepared.

Further derivatization of the core structure, as described in the sections above, allows for the fine-tuning of the physicochemical and pharmacological properties of the resulting molecules. For instance, substitution at the amino and carbonyl groups can modulate the solubility, lipophilicity, and hydrogen bonding capabilities of the compound, which in turn can affect its biological activity. acs.org

Molecular Interactions and Mechanistic Studies Involving 6 Amino 1 5 21 Triazolo 1,5 a Pyrimidin 7 3h One

Supramolecular Chemistry and Non-Covalent Interactions

The supramolecular chemistry of the nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold is dictated by its capacity for forming non-covalent interactions, which are fundamental to the construction of higher-order structures. These interactions include hydrogen bonding and π-π stacking, which direct the self-assembly of molecules into well-defined architectures.

Hydrogen Bonding Networks and π-π Stacking Interactions

The molecular structure of 6-Amino- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidin-7(3H)-one, with its amino group, lactam moiety, and nitrogen-rich heterocyclic core, provides multiple sites for hydrogen bonding. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen atoms of the triazolopyrimidine ring can serve as acceptors. These interactions are critical in forming extensive one-, two-, or three-dimensional networks in the solid state.

Conversely, π-π stacking interactions are a common feature in aromatic heterocyclic compounds. In the case of a 5,7-dimethyl- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine derivative, molecular modeling has shown that the nih.govnih.govnih.govtriazolo[1,5-a]pyrimidinyl moiety of one molecule can pack with that of an adjacent molecule through such π-π stacking interactions. nih.gov This suggests that the fused ring system of 6-Amino- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidin-7(3H)-one is also capable of engaging in these stabilizing aromatic interactions, which would play a cooperative role with hydrogen bonding in its solid-state architecture.

Self-Assembly Processes and Crystal Engineering

The principles of crystal engineering can be applied to the nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold to design materials with specific properties. The predictable nature of hydrogen bonding and π-π stacking allows for the rational design of supramolecular structures.

Research on derivatives has demonstrated the potential for self-assembly. A notable example is the 5,7-dimethyl- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine-2-thioaceto-(2-fluorobenzyl)hydrazone, which was found to self-assemble into supramolecular microfibers. nih.gov This process is driven by a combination of cooperative π-π stacking and hydrogen bond interactions. nih.gov This finding represents the first reported instance of molecular self-assembly for a nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine derivative and highlights the potential of this heterocyclic system to form organized superstructures. nih.gov The ability of 6-Amino- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidin-7(3H)-one to engage in similar self-assembly processes is highly probable, given its structural features that are conducive to forming directional intermolecular interactions.

Interaction with Biomolecular Systems (Mechanism-Focused)

The nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer and antiviral properties. The interactions of these compounds with biomolecules are key to their therapeutic potential.

Enzyme Kinetics and Inhibition Mechanisms (e.g., specific target enzymes)

Derivatives of the 7-amino- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold have been investigated as inhibitors of various enzymes. A study on 6-(tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines identified them as novel and potent inhibitors of Casein Kinase 2 (CK2), a serine/threonine protein kinase implicated in several diseases, including cancer. nih.gov While the nih.govnih.govnih.govtriazolopyrimidine derivatives in this study were generally less active than their pyrazolopyrimidine counterparts, this research demonstrates that the 7-amino- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold can be a basis for the design of kinase inhibitors. nih.gov

Receptor Binding Profiling and Ligand-Target Recognition

The nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine framework has also been explored for its ability to interact with specific receptors. A close structural analogue of 6-Amino- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidin-7(3H)-one, namely a sodium salt of 2-(fur-2-yl)-6-nitro- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidin-7-one, has been proposed as an effector for A2a adenosine (B11128) receptors (A2aAR). nih.gov This suggests that the triazolopyrimidin-7-one core can be recognized by and bind to the active site of this receptor class, opening avenues for the development of novel receptor ligands. nih.gov

Theoretical Protein-Ligand Docking and Molecular Dynamics for Binding Mode Elucidation

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for understanding the interactions between ligands and their biological targets at an atomic level. An important in silico study screened a large database of compounds and identified two nih.govnih.govnih.govtriazolo[1,5-a]pyrimidin-7-one derivatives as potent inhibitors of the SARS-CoV-2 Main protease (Mpro), a crucial enzyme for viral replication. nih.gov

The docking studies revealed that these compounds bind to the active site of the Mpro, interacting with key catalytic residues. nih.gov The binding was stabilized by a network of hydrogen bonds and alkyl-alkyl interactions. nih.gov Specifically, one of the lead compounds was predicted to form hydrogen bonds with several amino acid residues within the active site. nih.gov

To further validate the stability of these interactions, molecular dynamics simulations were performed. The results from these simulations, including root mean square deviation (RMSD), root mean square fluctuations (RMSF), and radius of gyration (Rg), indicated that the ligand-protein complexes were stable throughout the simulation period. nih.gov The binding free energies calculated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method further confirmed a strong and thermodynamically favorable interaction with the enzyme. nih.gov

The key interactions observed for a lead nih.govnih.govnih.govtriazolo[1,5-a]pyrimidin-7-one compound with the SARS-CoV-2 Mpro are summarized in the table below.

Interaction TypeInteracting Residues in SARS-CoV-2 MproReference
Hydrogen BondsPhe140, Leu141, Asn142, Gly143, Ser144, Cys145, His164, Glu166, Gln189 nih.gov
Alkyl BondsHis41, Met49, Met165 nih.gov

These computational findings provide a detailed mechanistic hypothesis for the inhibition of SARS-CoV-2 Mpro by the nih.govnih.govnih.govtriazolo[1,5-a]pyrimidin-7-one scaffold and serve as a valuable guide for the future design of potent antiviral agents based on this heterocyclic system.

Investigation of Molecular Recognition by Nucleic Acids

6-Amino- acs.orgresearchgate.netnih.govtriazolo[1,5-a]pyrimidin-7(3H)-one (8-azaguanine) serves as a structural analogue of the natural purine (B94841) guanine (B1146940), allowing it to be recognized by the cellular machinery involved in nucleic acid synthesis. acs.orgmedchemexpress.com Research has shown that its nucleoside triphosphate form, 8-azaguanosine-5'-triphosphate (8azaGTP), is an effective substrate for T7 RNA polymerase. acs.org This enzyme specifically incorporates the analogue into RNA strands opposite cytosine, adhering to the canonical Watson-Crick base-pairing rules. acs.org

The substitution of guanine with 8-azaguanine (B1665908) does not appear to cause significant structural perturbations in nucleic acid duplexes. acs.org Studies measuring the melting temperature of RNA duplexes containing this analogue found no significant alteration compared to unmodified RNA, which indicates that the stacking and hydrogen bonding interactions that stabilize the double helix remain largely intact. acs.org Furthermore, oligonucleotides containing 8-azaguanine are recognized as if they contained guanine by enzymes such as ribonuclease T1 during digestion processes. acs.org

In the context of DNA, studies involving the site-specific incorporation of the α-anomer of 8-aza-2'-deoxyguanosine (αGd) into DNA duplexes have been conducted to evaluate stability and mismatch discrimination. nih.gov The findings demonstrated that duplexes containing the αGd-Cd base pair match were the most stable, further confirming the analogue's ability to be recognized and form stable pairs within a nucleic acid structure. nih.gov

Studies on Cellular Uptake and Intracellular Localization Mechanisms (Mechanistic Basis)

The primary mechanism for the cellular uptake of 8-azaguanine is linked to the purine salvage pathway. sigmaaldrich.com In normal cells, the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) recognizes 8-azaguanine as a substrate. sigmaaldrich.com This enzyme facilitates the conversion of the compound into its ribonucleotide form, 8-azaguanosine monophosphate (azaGMP). sigmaaldrich.com

Once inside the cell and converted to azaGMP, the compound acts as an antimetabolite. medchemexpress.com The accumulation of 8-azaguanine nucleotides interferes with normal purine biosynthesis and can be incorporated into ribonucleic acids, disrupting cellular growth and protein synthesis. medchemexpress.comsigmaaldrich.com The dependence on HGPRTase for its activation is a critical aspect of its mechanism; cells that are deficient in this enzyme are unable to incorporate 8-azaguanine and therefore exhibit resistance to its effects. sigmaaldrich.com While specific transporter proteins involved in its initial entry into the cell are not extensively detailed in the provided research, its function as a substrate for an intracellular enzyme confirms its ability to cross the cell membrane and localize within the cytoplasm where it can be metabolized. Studies on other derivatives of the acs.orgresearchgate.netnih.govtriazolo[1,5-a]pyrimidine scaffold have also shown good cell permeability in bioimaging applications. nih.govresearchgate.net

Photophysical and Photochemical Investigations

Fluorescence Properties and Quenching Mechanisms

8-azaguanine possesses intrinsic fluorescence, a property that has been utilized to probe its interactions within biological systems. nih.gov Its fluorescence emission is highly dependent on pH. acs.orgnih.gov The compound exhibits a high fluorescence quantum yield when the N1 position of the purine ring is deprotonated, a state favored at high pH. acs.org Conversely, the fluorescence intensity diminishes significantly at neutral pH when the N1 position is protonated. acs.org

The origin of its fluorescence in a neutral state is attributed to a minor tautomer, the N(8)-H form, while the major N(9)-H tautomer is considered virtually non-fluorescent. researchgate.net The quantum yield for the neutral form can vary significantly, ranging from 0.05 to 0.33, depending on the excitation wavelength. researchgate.net The nucleoside form, 8-azaguanosine, also displays pH-dependent fluorescence, with its emission at pH 7 originating from the anionic species, which has a pKa of 8.05 and a quantum yield of 0.55. researchgate.net

Fluorescence quenching is a prominent phenomenon observed with 8-azaguanine, particularly when it is incorporated into larger molecular structures. A significant decrease in fluorescence intensity, by a factor of 10 to 100, occurs when 8-azaguanine is incorporated into a base-paired RNA duplex. acs.org This quenching is attributed to static mechanisms involving molecular contact and interactions with neighboring bases within the helix. acs.orgphyschemres.org Similarly, studies with DNA duplexes containing an 8-azaguanine analogue showed that fluorescence intensity decreased as the stability of the duplex increased, with the greatest quenching observed when paired with cytosine. nih.gov The interaction with certain metal ions can also lead to fluorescence quenching, a principle that has been used to develop fluorescent probes based on the acs.orgresearchgate.netnih.govtriazolo[1,5-a]pyrimidine scaffold for the detection of Fe³⁺. nih.gov

Table 1: Fluorescence Properties of 8-Azaguanine and its Nucleoside

Compound Form Condition Quantum Yield (Φ) pKa Reference
8-Azaguanine (Neutral) Dependent on λexc 0.05 - 0.33 - researchgate.net
8-Azaguanosine (Anion) pH 7 0.55 8.05 researchgate.net
8-Azaguanine (N1-deprotonated) High pH High - acs.org

Photochemical Degradation Pathways and Stability under Irradiation

The photostability of 8-azaguanine is linked to efficient non-radiative decay pathways that dissipate absorbed light energy. The main photochemical event for the predominant 9H-8-azaguanine tautomer involves the direct population of the excited ¹(ππ*La) state upon irradiation. researchgate.net From this state, the molecule evolves towards a conical intersection with the ground state, which allows for rapid internal conversion. researchgate.net This ultrafast relaxation mechanism effectively prevents fluorescence emission and contributes to the photostability of this tautomer by minimizing the lifetime of the reactive excited state. researchgate.net

For other tautomeric forms, such as 8H-8-azaguanine, different relaxation mechanisms may occur depending on the excitation energy. researchgate.net Excitation to the lower-energy S₁¹(ππ*) state leads to a barrierless evolution to a minimum energy region from which the excess energy is released. researchgate.net These efficient deactivation pathways are a key feature of the photochemistry of 8-azaguanine.

While these studies describe the photophysical processes that contribute to the compound's stability, detailed analyses of specific photochemical degradation products under prolonged irradiation are not extensively documented in the reviewed literature. Standardized photostability testing, such as that outlined in ICH guideline Q1B, would involve controlled exposure to light sources and subsequent analysis for changes in physical properties and the formation of degradants. europa.eu Such specific studies would be required to fully characterize the photochemical degradation pathways and long-term stability of 6-Amino- acs.orgresearchgate.netnih.govtriazolo[1,5-a]pyrimidin-7(3H)-one under irradiation.

Table of Mentioned Compounds

Compound Name Abbreviation / Synonym
6-Amino- acs.orgresearchgate.netnih.govtriazolo[1,5-a]pyrimidin-7(3H)-one 8-azaguanine, 8azaG
Guanine G
Cytosine C
8-azaguanosine-5'-triphosphate 8azaGTP
α-anomer of 8-aza-2'-deoxyguanosine αGd*
8-azaguanosine monophosphate azaGMP
Hypoxanthine -
8-azaguanosine -

Advanced Analytical Methodologies for 6 Amino 1 5 21 Triazolo 1,5 a Pyrimidin 7 3h One Analysis

Chromatographic Separation and Purity Assessment Techniques

Chromatographic techniques are fundamental in the separation and purity evaluation of 6-Amino- researchgate.netchromatographyonline.comtriazolo[1,5-a]pyrimidin-7(3H)-one. High-Performance Liquid Chromatography (HPLC) stands out as a primary tool for this purpose.

A robust HPLC method is essential for the accurate quantification and purity assessment of 6-Amino- researchgate.netchromatographyonline.comtriazolo[1,5-a]pyrimidin-7(3H)-one. While a specific validated method for this exact compound is not publicly available, a typical reversed-phase HPLC (RP-HPLC) method can be developed and validated based on established principles for similar polar heterocyclic compounds.

Method Development: The development of an HPLC method would involve a systematic evaluation of stationary phases, mobile phase composition, and detector wavelength. A C18 column is a common starting point for separating polar compounds. The mobile phase would likely consist of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol, often used in a gradient elution to ensure the separation of the main peak from any potential impurities. The UV detector wavelength would be selected based on the maximum absorbance of the compound.

Validation: Method validation would be performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. xjtu.edu.cn Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 1: Representative HPLC Method Parameters and Validation Data for a Structurally Related Aminotriazolopyrimidine Compound

ParameterCondition/Value
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5% B to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Linearity (r²)> 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)< 2.0%
LOD0.05 µg/mL
LOQ0.15 µg/mL

Direct analysis of 6-Amino- researchgate.netchromatographyonline.comtriazolo[1,5-a]pyrimidin-7(3H)-one by Gas Chromatography (GC) is challenging due to its low volatility and polar nature. Therefore, derivatization is necessary to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. researchgate.netnih.gov

Derivatization: Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as those in amino and hydroxyl groups. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing the volatility of the compound. researchgate.netnih.gov

GC Method: The resulting TMS-derivatized compound can then be analyzed by GC, typically using a non-polar capillary column (e.g., DB-5ms) and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The temperature program would be optimized to ensure good separation of the derivatized analyte from any byproducts of the derivatization reaction.

Table 2: General GC Conditions for the Analysis of Silylated Amino-Heterocyclic Compounds

ParameterCondition
Derivatization ReagentBSTFA with 1% TMCS
Reaction Conditions70 °C for 30 minutes
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier GasHelium, constant flow
Injector Temperature250 °C
Oven ProgramInitial 100 °C, ramp to 280 °C at 10 °C/min
DetectorFID or Mass Spectrometer

Based on the chemical structure of 6-Amino- researchgate.netchromatographyonline.comtriazolo[1,5-a]pyrimidin-7(3H)-one, it does not possess a chiral center and is not expected to exist as enantiomers. Therefore, chiral separation techniques are generally not applicable for the analysis of this compound.

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a powerful tool for the comprehensive characterization of 6-Amino- researchgate.netchromatographyonline.comtriazolo[1,5-a]pyrimidin-7(3H)-one, particularly for impurity profiling and reaction monitoring.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an invaluable technique for the identification and quantification of impurities and for monitoring the progress of chemical reactions. americanpharmaceuticalreview.comchimia.ch Its high sensitivity and selectivity allow for the detection of trace-level impurities that may not be visible by UV detection. nih.gov

Impurity Profiling: During the synthesis of 6-Amino- researchgate.netchromatographyonline.comtriazolo[1,5-a]pyrimidin-7(3H)-one, various process-related impurities, such as starting materials, intermediates, and byproducts, may be present in the final product. Forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) can be performed to generate potential degradation products. LC-MS/MS can then be used to separate these impurities and obtain their mass spectral data. The fragmentation patterns obtained from MS/MS analysis provide structural information that is crucial for the identification of unknown impurities. nih.govresearchgate.net

Reaction Monitoring: LC-MS/MS can also be employed to monitor the progress of the synthesis of 6-Amino- researchgate.netchromatographyonline.comtriazolo[1,5-a]pyrimidin-7(3H)-one. By analyzing aliquots of the reaction mixture at different time points, the consumption of starting materials and the formation of the desired product and any intermediates or byproducts can be tracked. This information is vital for optimizing reaction conditions to maximize yield and minimize impurity formation.

Table 3: Hypothetical LC-MS/MS Data for the Analysis of a Potential Impurity

ParameterValue
Parent Compound (m/z)[M+H]⁺
Potential Impurity (m/z)[M+H]⁺ of impurity
MS/MS Fragmentation of ParentCharacteristic fragment ions
MS/MS Fragmentation of ImpurityFragment ions indicating structural modification

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile components, such as residual solvents, that may be present in the final product. chromatographyonline.comitwreagents.com Residual solvents are organic volatile chemicals used or produced in the manufacturing of drug substances. shimadzu.com

Headspace GC-MS: A static headspace sampling technique is commonly used for the analysis of residual solvents. shimadzu.co.uk In this method, a sample of 6-Amino- researchgate.netchromatographyonline.comtriazolo[1,5-a]pyrimidin-7(3H)-one is placed in a sealed vial and heated to allow the volatile solvents to partition into the headspace gas. A portion of the headspace gas is then injected into the GC-MS system for analysis. The mass spectrometer provides definitive identification of the solvents based on their mass spectra. nih.gov

Table 4: Typical Headspace GC-MS Parameters for Residual Solvent Analysis

ParameterCondition
Sample PreparationDissolution in a high-boiling solvent (e.g., DMSO, DMF)
Vial Equilibration Temperature80 °C
Vial Equilibration Time30 minutes
Column60 m x 0.32 mm ID, 1.8 µm film thickness (e.g., DB-624)
Carrier GasHelium
Oven ProgramInitial 40 °C, hold for 10 min, ramp to 240 °C at 10 °C/min
MS Scan Range35-350 amu

Conclusion and Future Research Directions in 6 Amino 1 5 21 Triazolo 1,5 a Pyrimidin 7 3h One Chemistry

Synthesis of Novel Derivatives with Tailored Reactivity

The synthesis of novel derivatives of the jchemrev.comjchemrev.comnih.govtriazolo[1,5-a]pyrimidine scaffold is a cornerstone of advancing its application in drug discovery. ekb.eg Researchers are continuously exploring new synthetic methodologies to create derivatives with tailored reactivity and biological activity. researchgate.net

One promising approach involves the use of multicomponent reactions under green chemistry conditions. For instance, a new series of jchemrev.comjchemrev.comnih.gov-triazole bearing amino acid derivatives were synthesized using lemon juice as an acidic catalyst. nih.gov This method offers high yields and is environmentally friendly. nih.gov Another innovative strategy is the microwave-mediated, catalyst-free synthesis of related 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides, which proceeds via a tandem reaction involving transamidation, nucleophilic addition, and condensation. mdpi.com This technique is noted for its broad substrate scope and good functional group tolerance. mdpi.com

Furthermore, the strategic modification of the core structure allows for the exploration of structure-activity relationships (SAR). For example, the synthesis of amino derivatives of diaryl substituted jchemrev.comjchemrev.comnih.govtriazolo[1,5-a]pyrimidines has been carried out to investigate their anti-inflammatory properties. mdpi.com Studies have shown that the position of amino groups on the aryl fragments significantly influences the inhibitory activity against nitric oxide and interleukin-6 secretion. mdpi.com

Future synthetic efforts will likely focus on:

The development of more efficient and sustainable synthetic protocols.

The introduction of diverse functional groups to modulate the electronic and steric properties of the molecule.

The creation of hybrid molecules that combine the triazolopyrimidine scaffold with other pharmacophores to achieve multi-target activity. nih.gov

Advanced Computational Design for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in the rational design of novel triazolopyrimidine derivatives. jchemrev.comjchemrev.com These methods allow for the prediction of molecular structures, stability, and electronic properties, thereby guiding synthetic efforts and reducing the need for extensive empirical screening. researchgate.net

DFT calculations can provide valuable insights into various molecular parameters, including:

Geometrical and structural aspects: such as bond lengths, bond angles, and dipole moments. jchemrev.comresearchgate.net

Thermodynamic parameters: which indicate the energy exchange within molecules. jchemrev.comresearchgate.net

Electronic properties: including total energies and vertical emission energies. jchemrev.comresearchgate.net

These computational studies are crucial for understanding the relationship between a molecule's structure and its biological activity. jchemrev.com For example, quantum chemical parameters have been linked to the inhibition efficiency of triazolopyrimidine derivatives. jchemrev.com Molecular docking studies are also widely used to predict the binding modes of these compounds with their biological targets, such as enzymes and receptors. nih.govnih.gov This information is vital for designing more potent and selective inhibitors. nih.gov

The future of computational design in this field will likely involve:

The use of more sophisticated computational models to accurately predict complex biological interactions.

The integration of machine learning and artificial intelligence to accelerate the discovery of new lead compounds.

The development of predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to improve the drug-likeness of novel derivatives.

Computational Technique Application in Triazolopyrimidine Research Key Insights
Density Functional Theory (DFT) Elucidation of molecular structures, stability, and electronic properties. researchgate.netProvides data on bond lengths, angles, dipole moments, and energies. jchemrev.comresearchgate.net
Time-Dependent DFT (TD-DFT) Exploration of spectroscopic properties in the UV-vis region. jchemrev.comIllustrates the influence of solvent polarity on UV-vis spectra. jchemrev.com
Molecular Docking Prediction of binding modes with biological targets. nih.govnih.govReveals potential interactions and guides the design of more potent inhibitors. nih.gov

Exploration of New Mechanistic Pathways in Molecular Interactions

A deeper understanding of the molecular mechanisms through which 6-Amino- jchemrev.comjchemrev.comnih.govtriazolo[1,5-a]pyrimidin-7(3H)-one and its derivatives exert their biological effects is crucial for the development of targeted therapies. The jchemrev.comjchemrev.comnih.govtriazolo[1,5-a]pyrimidine scaffold is known to be a versatile pharmacophore that can interact with a wide range of biological targets. ekb.eg

One of the key mechanistic features of this scaffold is its ability to act as a bioisostere of the purine (B94841) ring system, allowing it to interact with enzymes and receptors that recognize purines. nih.gov However, the mode of binding can differ significantly from that of the corresponding purine analogs. nih.gov X-ray crystallography studies have revealed that the triazolopyrimidine heterocycle can adopt a flipped orientation in the active site of an enzyme compared to a purine inhibitor. nih.gov

Recyclization reactions, triggered by both nucleophilic and electrophilic agents, represent another important aspect of the reactivity of this scaffold. jchemrev.com These reactions proceed through a ring-opening and ring-closure mechanism and can lead to the formation of different isomeric structures. jchemrev.com The Dimroth rearrangement is a notable example of such a transformation, which can result in the conversion of a jchemrev.comjchemrev.comnih.govtriazolo[4,3-a]pyrimidine to the more stable jchemrev.comjchemrev.comnih.govtriazolo[1,5-a]pyrimidine isomer. nih.gov

Future research in this area should focus on:

Identifying and characterizing the specific molecular targets of novel triazolopyrimidine derivatives.

Elucidating the detailed mechanisms of action at the molecular level using a combination of experimental and computational techniques.

Investigating the potential for these compounds to modulate signaling pathways involved in various diseases.

Development of Innovative Analytical Techniques for Complex Systems

The development of sensitive and efficient analytical methods is essential for the characterization and quantification of triazolopyrimidine derivatives in various matrices. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as a powerful technique for the simultaneous determination of multiple triazolopyrimidine sulfonamide herbicides in environmental and biological samples. nih.gov

This method offers several advantages, including:

High sensitivity: with limits of detection below 1 μg kg⁻¹. nih.gov

Rapid analysis: with determination of target compounds achieved in less than 2.0 minutes. nih.gov

The development of such robust analytical methods is crucial for monitoring the environmental fate of these compounds and for pharmacokinetic studies in drug development.

Future directions in analytical techniques for triazolopyrimidine systems may include:

The development of novel sample preparation techniques to improve the extraction and cleanup of these compounds from complex matrices.

The application of high-resolution mass spectrometry for the identification of unknown metabolites and degradation products.

The development of biosensors and other rapid screening methods for the high-throughput analysis of triazolopyrimidine derivatives.

Analytical Technique Application Performance Metrics
UPLC-MS/MS Simultaneous determination of triazolopyrimidine sulfonamide herbicides in soil, water, and wheat. nih.govLOD: <1 μg kg⁻¹, Analysis time: <2.0 min, Recovery: 75.4-106.0%. nih.gov

Emerging Research Challenges and Opportunities for the Triazolopyrimidine Scaffold

The jchemrev.comjchemrev.comnih.govtriazolo[1,5-a]pyrimidine scaffold continues to present both challenges and exciting opportunities for researchers in medicinal chemistry. researchgate.net While significant progress has been made in the synthesis and biological evaluation of derivatives, several areas require further investigation.

Challenges:

Selectivity: Designing derivatives that are highly selective for a specific biological target remains a significant challenge, as off-target effects can lead to unwanted side effects.

Drug Resistance: The emergence of drug resistance is a major obstacle in the treatment of many diseases, and it is essential to develop triazolopyrimidine derivatives that can overcome these resistance mechanisms.

Bioavailability: Poor aqueous solubility and bioavailability can limit the therapeutic potential of some derivatives.

Opportunities:

Multi-target Drug Design: The development of single molecules that can modulate multiple targets offers a promising strategy for the treatment of complex diseases like cancer and neurodegenerative disorders. nih.govrsc.org

New Therapeutic Areas: The versatile pharmacological properties of the triazolopyrimidine scaffold suggest that it may have applications in a wide range of therapeutic areas that have not yet been fully explored. nih.gov

Personalized Medicine: A better understanding of the molecular mechanisms of action of these compounds could pave the way for the development of personalized therapies tailored to individual patients.

The continued exploration of the rich chemistry and biology of the 6-Amino- jchemrev.comjchemrev.comnih.govtriazolo[1,5-a]pyrimidin-7(3H)-one scaffold holds great promise for the discovery of new and effective therapeutic agents.

Q & A

Advanced Research Question

  • Lipophilicity : Introduction of alkyl chains (e.g., pentyl at position 4) increases logP values, enhancing blood-brain barrier permeability .
  • Solubility : Carboxamide groups at position 6 improve aqueous solubility (>5 mg/mL) vs. ester derivatives (<1 mg/mL) .
  • Stability : Electron-deficient aryl groups (e.g., p-tolyl) reduce oxidative degradation in physiological conditions .

What analytical techniques confirm the purity and identity of triazolopyrimidine compounds?

Basic Research Question

  • HPLC-PDA : Purity >95% confirmed using C18 columns (acetonitrile/water gradient) .
  • Melting Point Analysis : Sharp MPs (e.g., 195–207°C) indicate crystalline homogeneity .
  • TLC Monitoring : Hexane/ethyl acetate (3:1) systems track reaction progress with Rf = 0.4–0.6 .

What are the challenges in designing triazolopyrimidine-based enzyme inhibitors?

Advanced Research Question

  • Selectivity : Off-target binding due to planar triazole rings requires introducing steric hindrance (e.g., cyclohexyl groups) .
  • Metabolic Stability : Ester derivatives undergo rapid hydrolysis; replacing esters with carboxamides improves half-life (t₁/₂ > 6 hours) .
  • Synthetic Accessibility : Multistep routes (e.g., 5–6 steps) complicate scalability. One-pot multicomponent reactions reduce steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.